molecular formula C7H4ClN3O2 B14840753 6-(Chloromethyl)-4-nitropyridine-2-carbonitrile

6-(Chloromethyl)-4-nitropyridine-2-carbonitrile

Cat. No.: B14840753
M. Wt: 197.58 g/mol
InChI Key: UTUGEQQOSGLQGO-UHFFFAOYSA-N
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Description

6-(Chloromethyl)-4-nitropyridine-2-carbonitrile is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloromethyl group at the 6th position, a nitro group at the 4th position, and a carbonitrile group at the 2nd position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Chloromethyl)-4-nitropyridine-2-carbonitrile typically involves the chloromethylation of 4-nitropyridine-2-carbonitrile. One common method includes the reaction of 4-nitropyridine-2-carbonitrile with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc iodide (ZnI2) in a solvent like dichloromethane (CH2Cl2) at low temperatures (5-10°C) to yield the desired product .

Industrial Production Methods

For industrial production, the process may be scaled up by optimizing the reaction conditions to ensure higher yields and purity. This often involves the use of continuous flow reactors and automated systems to control the reaction parameters precisely. The use of environmentally friendly catalysts and solvents is also considered to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

6-(Chloromethyl)-4-nitropyridine-2-carbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the chloromethyl group, to form aldehydes or carboxylic acids.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydroxide) at room temperature.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst under mild pressure.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products

    Substitution: Amino, thio, or alkoxy derivatives.

    Reduction: 6-(Aminomethyl)-4-nitropyridine-2-carbonitrile.

    Oxidation: 6-(Formyl)-4-nitropyridine-2-carbonitrile or 6-(Carboxyl)-4-nitropyridine-2-carbonitrile.

Scientific Research Applications

6-(Chloromethyl)-4-nitropyridine-2-carbonitrile has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules, including pharmaceuticals.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 6-(Chloromethyl)-4-nitropyridine-2-carbonitrile is primarily based on its ability to undergo nucleophilic substitution reactions. The chloromethyl group acts as an electrophilic center, making it susceptible to attack by nucleophiles. This reactivity is exploited in various synthetic applications to introduce different functional groups into the pyridine ring. The nitro group can also participate in redox reactions, further expanding the compound’s utility in chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    4-Nitropyridine-2-carbonitrile: Lacks the chloromethyl group, making it less reactive in nucleophilic substitution reactions.

    6-(Chloromethyl)-2-pyridinecarbonitrile: Lacks the nitro group, reducing its potential for redox reactions.

    6-(Chloromethyl)-4-methylpyridine-2-carbonitrile: The methyl group at the 4th position alters the compound’s electronic properties and reactivity.

Uniqueness

6-(Chloromethyl)-4-nitropyridine-2-carbonitrile is unique due to the presence of both the chloromethyl and nitro groups, which confer distinct reactivity patterns. This combination allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C7H4ClN3O2

Molecular Weight

197.58 g/mol

IUPAC Name

6-(chloromethyl)-4-nitropyridine-2-carbonitrile

InChI

InChI=1S/C7H4ClN3O2/c8-3-5-1-7(11(12)13)2-6(4-9)10-5/h1-2H,3H2

InChI Key

UTUGEQQOSGLQGO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1CCl)C#N)[N+](=O)[O-]

Origin of Product

United States

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